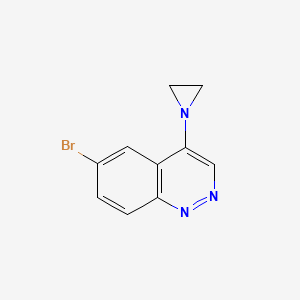
4-(1-Aziridinyl)-6-bromocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-氮杂环丙基)-6-溴代噌啉是一种杂环有机化合物,其结构中包含氮杂环丙烷环和连接到噌啉核心上的溴原子。氮杂环丙烷环是一个由三个原子组成的含氮环,由于其环张力而以高反应活性著称。溴原子的存在增强了该化合物在各种化学反应中的多功能性。
准备方法
合成路线和反应条件
4-(1-氮杂环丙基)-6-溴代噌啉的合成通常涉及以下步骤:
噌啉核心的形成: 噌啉核心可以通过适当的前体(例如邻位取代的苯胺和腈)的环化反应合成。
氮杂环丙烷环的形成: 氮杂环丙烷环可以通过在碱性条件下使溴代噌啉与氮杂环丙烷或其衍生物反应引入。
工业生产方法
4-(1-氮杂环丙基)-6-溴代噌啉的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产量和纯度,同时最大程度地减少浪费和能源消耗。
化学反应分析
反应类型
4-(1-氮杂环丙基)-6-溴代噌啉会发生各种类型的化学反应,包括:
亲核取代: 溴原子可以被亲核试剂(如胺、硫醇或醇盐)取代。
开环反应: 氮杂环丙烷环可以发生亲核开环反应,从而形成更复杂的结构。
氧化和还原: 该化合物可以在适当的条件下被氧化或还原,以生成不同的产物。
常用的试剂和条件
亲核取代: 如叠氮化钠、硫醇钾或醇钠等试剂,在极性非质子溶剂中。
开环反应: 如胺、醇或硫醇等亲核试剂,在酸或碱的存在下。
氧化和还原: 如过氧化氢等氧化剂或硼氢化钠等还原剂。
形成的主要产物
取代产物: 根据所使用的亲核试剂,可以形成叠氮化物、硫醇或醚等产物。
开环产物: 具有延伸碳链的胺、醇或硫醇。
氧化和还原产物: 原始化合物的各种氧化或还原衍生物。
科学研究应用
4-(1-氮杂环丙基)-6-溴代噌啉在科学研究中有许多应用:
化学: 用作合成更复杂杂环化合物的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,正在探索其作为药物开发的潜在先导化合物。
工业: 用于开发先进材料和涂层,特别是在汽车和电子行业。
5. 作用机理
4-(1-氮杂环丙基)-6-溴代噌啉的作用机理涉及其与各种分子靶标的相互作用:
分子靶标: 氮杂环丙烷环可以烷基化生物分子(如 DNA、蛋白质和酶)中的亲核位点。
所涉及的途径: 该化合物可以诱导 DNA 交联,导致 DNA 复制和转录的抑制,这是抗癌剂的常见机制。
作用机制
The mechanism of action of 4-(1-Aziridinyl)-6-bromocinnoline involves its interaction with various molecular targets:
Molecular Targets: The aziridine ring can alkylate nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes.
Pathways Involved: The compound can induce DNA cross-linking, leading to the inhibition of DNA replication and transcription, which is a common mechanism for anticancer agents.
相似化合物的比较
类似化合物
4-(1-氮杂环丙基)-3-丁烯-2-酮: 另一种含有氮杂环丙烷环的化合物,具有抗菌和抗癌特性。
氮杂环丙烷-1-甲醛肟: 以其细胞毒活性以及作为抗癌剂的潜力而闻名。
三官能团氮杂环丙烷交联剂: 用于工业应用,以增强涂层和粘合剂的性能。
独特性
4-(1-氮杂环丙基)-6-溴代噌啉的独特性在于其噌啉核心上同时存在氮杂环丙烷环和溴原子。这种结构特征赋予了其独特的反应性和潜在的生物活性,使其成为各种科学和工业应用中宝贵的化合物。
生物活性
4-(1-Aziridinyl)-6-bromocinnoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer research and enzyme inhibition. This article explores its biological activity, focusing on its interaction with various biological targets, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique aziridine moiety that contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C10H8BrN3
- Molecular Weight : 252.09 g/mol
1. Enzyme Inhibition
Research indicates that this compound exhibits significant binding affinity towards various enzymes, particularly phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play a vital role in numerous cellular processes.
- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit PDE7A with a potency comparable to established inhibitors like Theophylline. Molecular docking studies have elucidated the binding modes, highlighting key interactions such as hydrogen bonds and π-π stacking patterns .
2. Antitumor Activity
The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites on DNA, which can lead to antitumor effects.
- Case Study : A study involving the evaluation of various analogs of cinnoline derivatives indicated that compounds similar to this compound showed promise in inhibiting tumor cell proliferation in vitro. These findings suggest a potential mechanism of action through DNA alkylation .
3. Toxicity Profile
Understanding the toxicity of this compound is crucial for its development as a therapeutic agent.
- Toxicological Data : Preliminary toxicity assessments indicate moderate acute toxicity in animal models. The LD50 values suggest that while the compound exhibits biological activity, careful consideration must be given to dosage and administration routes during therapeutic applications .
Comparative Biological Activity Table
属性
CAS 编号 |
68211-07-4 |
|---|---|
分子式 |
C10H8BrN3 |
分子量 |
250.09 g/mol |
IUPAC 名称 |
4-(aziridin-1-yl)-6-bromocinnoline |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |
InChI 键 |
KEBHXAPQDGLIEA-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=CN=NC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















